
N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea, also known as TFMCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea is not fully understood. However, it has been suggested that N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea may exert its anti-tumor effects through the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in cell division. Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, which may explain N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea's anti-tumor effects.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have anti-tumor effects in various types of cancer, including breast cancer, lung cancer, and colon cancer. N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea is its low toxicity profile, which makes it a promising candidate for the development of anti-tumor drugs. However, one of the limitations of N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea is its low solubility in water, which can make it difficult to administer in vivo. This can be overcome by developing formulations that improve its solubility.
未来方向
There are several future directions for the research on N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea. One potential future direction is the development of formulations that improve its solubility and bioavailability. Another potential future direction is the investigation of N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea's potential use in combination with other anti-tumor drugs to improve its efficacy. Additionally, N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea's potential use in the treatment of neurodegenerative diseases warrants further investigation.
Conclusion
In conclusion, N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea is a promising compound that has shown potential applications in the field of medicine. Its anti-tumor and neuroprotective effects make it a promising candidate for the development of drugs for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop formulations that improve its solubility and bioavailability.
合成方法
The synthesis of N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea involves the reaction of 4-chlorobenzylamine with 2,2,2-trifluoroethyl isocyanate. This reaction results in the formation of N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea as a white crystalline solid. The purity of the compound can be increased through recrystallization.
科学研究应用
N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-tumor properties and has been investigated for its use in the treatment of various types of cancer. N-(4-chlorobenzyl)-N'-(2,2,2-trifluoroethyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-3-1-7(2-4-8)5-15-9(17)16-6-10(12,13)14/h1-4H,5-6H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNALLWHZGAEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2964447.png)
![2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2964449.png)
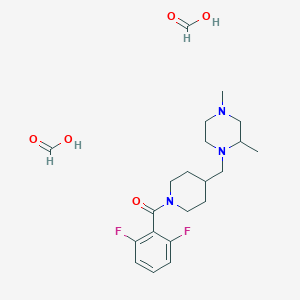
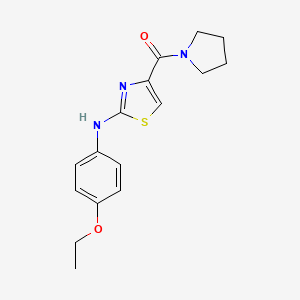
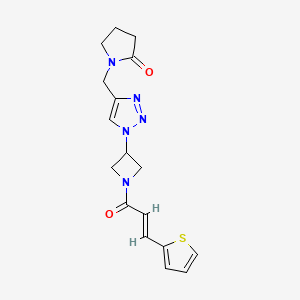
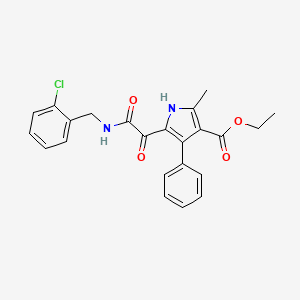
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2964458.png)
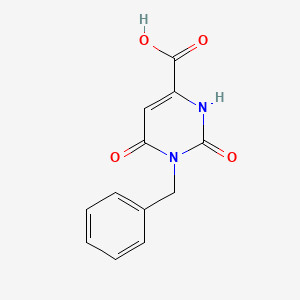

![4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2964461.png)
![(Z)-2-benzylidene-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2964462.png)
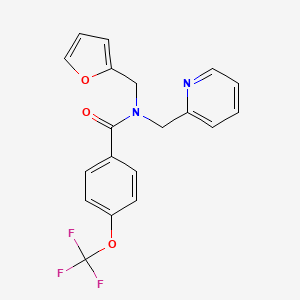
![L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)-](/img/structure/B2964467.png)